
3-amino-4-(butylamino)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-(butylamino)-2H-chromen-2-one, is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The addition of amino and butylamino groups to the coumarin structure enhances its chemical reactivity and biological properties, making it a valuable compound in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-butylaminocoumarin typically involves multi-step reactions starting from coumarin or its derivatives. One common method is the Buchwald-Hartwig amination, where 3-bromo-4-tosyloxycoumarin reacts with butylamine in the presence of a palladium catalyst . This reaction is carried out under mild conditions, usually at room temperature, and yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of 3-amino-4-butylaminocoumarin may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-butylaminocoumarin undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, secondary amines, and various substituted coumarins, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Amino-4-butylaminocoumarin has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-amino-4-butylaminocoumarin involves its interaction with various molecular targets. For example, it can inhibit DNA gyrase by binding to the B subunit of the enzyme, thereby preventing DNA replication in bacteria . Additionally, the compound can act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation with ultraviolet light .
Comparison with Similar Compounds
Similar Compounds
3-Aminocoumarin: Lacks the butylamino group, resulting in different chemical reactivity and biological properties.
4-Aminocoumarin: Similar structure but with the amino group at a different position, leading to variations in its chemical behavior and applications.
Uniqueness
The presence of both amino and butylamino groups in 3-amino-4-butylaminocoumarin enhances its chemical versatility and biological activity compared to its analogs.
Properties
CAS No. |
59288-11-8 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-amino-4-(butylamino)chromen-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-8-15-12-9-6-4-5-7-10(9)17-13(16)11(12)14/h4-7,15H,2-3,8,14H2,1H3 |
InChI Key |
IBRXTMRWTXOILF-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)N |
Canonical SMILES |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)N |
Key on ui other cas no. |
59288-11-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)
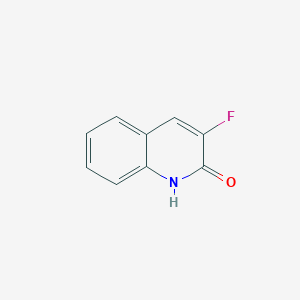
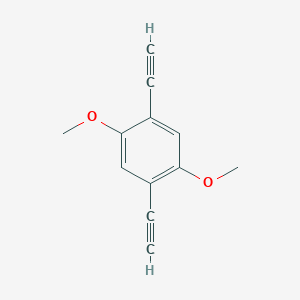
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)

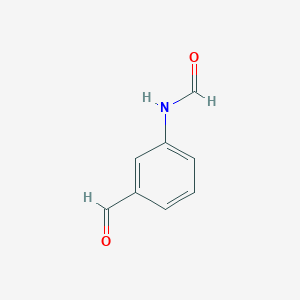
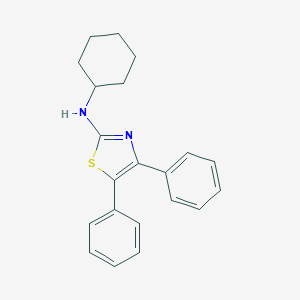
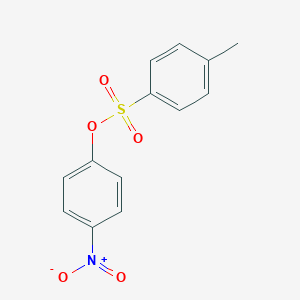
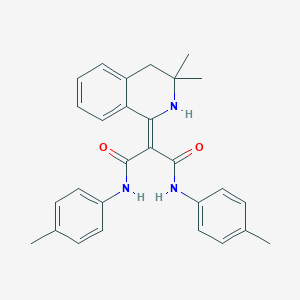
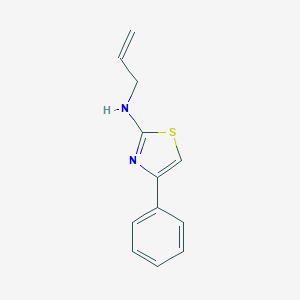
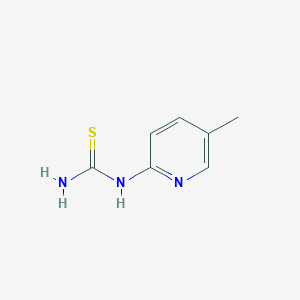
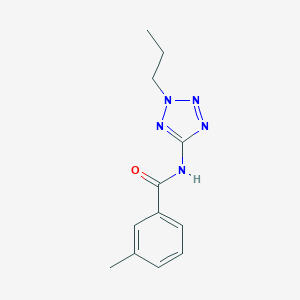
![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)
![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B186866.png)
